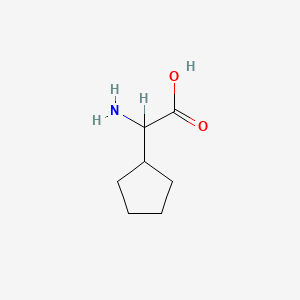

2-Amino-2-cyclopentylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKRVHTESHFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918522 | |

| Record name | Amino(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-95-9, 2521-82-6 | |

| Record name | α-Aminocyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, alpha-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Cyclopentylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amino(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopentylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Aminocyclopentaneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU47F8DM2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

An In-depth Technical Guide to (2S)-2-amino-2-cyclopentylacetic Acid for Advanced Research and Development

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational design. (2S)-2-amino-2-cyclopentylacetic acid, also known as L-Cyclopentylglycine (L-Cpg), stands out as a particularly valuable building block.[1][2] Unlike its proteinogenic counterparts, L-Cpg possesses a unique structural feature: a five-membered carbocyclic ring attached to the α-carbon. This seemingly simple modification imparts significant and desirable properties to parent molecules, including peptides and small-molecule therapeutics.

The cyclopentyl moiety introduces conformational rigidity, which can pre-organize a peptide backbone into a specific, bioactive conformation, thereby enhancing binding affinity and receptor selectivity.[3][4] Furthermore, this bulky, non-natural side chain provides steric shielding against enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs.[5] The historical discovery of related cyclopentyl amino acid natural products, such as the antimicrobial agent cispentacin, underscored the biological relevance of this structural class and paved the way for its exploration in medicinal chemistry.[6]

This guide serves as a technical resource for researchers, providing in-depth information on the physicochemical properties, stereocontrolled synthesis, and strategic applications of (2S)-2-amino-2-cyclopentylacetic acid.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties of a building block is essential for its effective use in synthesis and formulation. The key physicochemical data for (2S)-2-amino-2-cyclopentylacetic acid are summarized below.

Table 1: Physicochemical Properties of (2S)-2-amino-2-cyclopentylacetic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 2521-84-8 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-2-cyclopentylacetic acid | [1] |

| Synonyms | L-Cyclopentylglycine, (αS)-α-Aminocyclopentaneacetic acid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 276.6°C at 760 mmHg | [2] |

| Flash Point | 119.2 ± 22.6 °C | [2] |

| XLogP3 | -1.5 | [1] |

| Polar Surface Area | 63.3 Ų | [1] |

| Storage Conditions | Store at 0°C, in a dry, cool, well-ventilated place. |[2] |

Safety and Handling

(2S)-2-amino-2-cyclopentylacetic acid is classified with the following hazards according to the Globally Harmonized System (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Causality in Handling: The irritant nature of the compound as a fine powder necessitates specific handling protocols to ensure researcher safety. The high surface area of the powder can lead to easy aerosolization, increasing the risk of respiratory and eye exposure.

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves (P280), a lab coat, and chemical safety goggles (P280) to prevent skin and eye contact.[2]

-

Dispensing: When weighing or transferring the powder, use non-sparking tools and techniques that minimize dust formation.

-

In Case of Exposure:

-

Skin (P302+P352): Immediately wash the affected area with plenty of water.[2]

-

Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Inhalation (P304+P340): Move the person to fresh air and keep them comfortable for breathing.[2]

-

-

Storage (P403+P233): Store the container tightly closed in a well-ventilated place.[2]

Asymmetric Synthesis and Stereochemical Control

The biological activity of chiral molecules is critically dependent on their stereochemistry. For L-Cpg, the (S)-configuration at the α-carbon is paramount for its intended function in peptides and other chiral structures. Therefore, robust and scalable asymmetric synthesis methods are essential. A highly efficient approach involves the diastereoselective alkylation of a glycine enolate equivalent using a chiral auxiliary.[7]

The Causality of Chiral Auxiliaries: This strategy leverages a recoverable chiral molecule to direct the approach of an incoming electrophile (in this case, cyclopentyl iodide) to one face of a prochiral enolate. The auxiliary, by creating a sterically defined environment, makes the formation of one diastereomer significantly more favorable than the other, thus establishing the desired absolute stereochemistry.

An exemplary and field-proven method utilizes benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral template.[7] This auxiliary is commercially available and has demonstrated excellent stereocontrol and scalability.[7]

This method is highly trustworthy as it is scalable to multigram quantities and, critically, does not require chromatographic purification at each step, making it efficient for larger-scale production.[7]

Applications in Medicinal Chemistry and Drug Design

The incorporation of L-Cpg into a lead compound is a strategic decision aimed at optimizing its pharmacological profile. The rationale is grounded in the distinct physicochemical properties imparted by the cyclopentyl side chain.

-

Conformational Constraint: The bulky cyclopentyl group restricts the rotational freedom (phi/psi angles) of the peptide backbone, forcing it to adopt a more defined conformation. This can lock the peptide into its bioactive shape, increasing its affinity for the target receptor and potentially enhancing selectivity over other receptors.[4]

-

Metabolic Stability: Natural peptides are often rapidly degraded by proteases. The non-natural cyclopentyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes and significantly increasing the peptide's half-life in biological systems.[5]

-

Modulation of Lipophilicity: The carbocyclic side chain increases the lipophilicity of the amino acid residue compared to smaller aliphatic residues like alanine or valine. This can be tuned to improve properties such as membrane permeability.

This structure-to-function logic has been successfully applied in the design of angiotensin II antagonists and shows promise for developing novel antimicrobial and anticancer agents.[6][7]

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for the synthesis and application of L-Cpg derivatives.

Protocol: Asymmetric Synthesis of L-Cyclopentylglycine (4)

This protocol is adapted from an efficient, scalable synthesis and is presented for its high yield and exceptional optical purity.[7]

Materials:

-

Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1)

-

Cyclopentyl iodide

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Palladium(II) chloride (PdCl₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), Ethyl acetate (EtOAc)

-

Hydrogen (H₂) gas supply

Procedure:

-

Enolate Formation: Dissolve the chiral auxiliary (1) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add LiHMDS (1.0 M in THF) dropwise and stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add cyclopentyl iodide to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated intermediate (3). Self-Validation Check: The crude product can be analyzed by HPLC to confirm high diastereomeric excess (>98%). No chromatographic purification is typically required.[7]

-

Hydrogenolysis: Dissolve the crude intermediate (3) in a 1:1 mixture of MeOH/EtOAc. Add PdCl₂ as the catalyst.

-

Reaction: Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., balloon) of H₂. Stir vigorously at room temperature for 24 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid is L-cyclopentylglycine (4). Recrystallize from a MeOH/EtOAc solvent system to obtain the final product with >99% enantiomeric excess. Self-Validation Check: The final product's optical rotation can be measured and compared to literature values (+12.34°, c 0.5, MeOH) to confirm the (S)-configuration.[7]

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a standard coupling cycle for incorporating an N-terminal Boc-protected amino acid, such as Boc-L-Cpg-OH, onto a peptide-resin.[8][9]

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., H₂N-peptide-Resin)

-

Boc-(S)-2-amino-2-cyclopentylacetic acid (Boc-L-Cpg-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a solid-phase synthesis vessel.

-

Boc Deprotection:

-

Drain the DCM. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).[10]

-

Drain and add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This converts the TFA salt of the amine to the free amine, which is necessary for the subsequent coupling.[9]

-

Drain and wash the resin with DMF (3x). Self-Validation Check: A Kaiser test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-L-Cpg-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and DIEA (6-10 eq.) in DMF.[9] Allow this mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. Self-Validation Check: A Kaiser test should now be negative (yellow/colorless beads), indicating the successful consumption of the free amine and completion of the coupling reaction.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

(2S)-2-amino-2-cyclopentylacetic acid is more than a mere structural curiosity; it is a potent tool for molecular engineering. Its ability to enforce specific conformations and enhance metabolic stability makes it an invaluable asset for overcoming common challenges in the development of peptide and small-molecule therapeutics. The availability of robust, scalable asymmetric synthesis routes further solidifies its position as a key building block for academic and industrial researchers. As the demand for more stable and potent therapeutic agents grows, the strategic application of L-Cpg and related non-proteinogenic amino acids will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry and drug design.

References

- Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications.

- Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing.

- Chemistry - Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio.

- Dennis, R. L., et al. (1965). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Journal of the American Chemical Society.

- Reddy, K. L., et al. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters.

- Pharmaffiliates. (n.d.). 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. Pharmaffiliates.

- Liu, H., & Tirella, A. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry.

- Zhang, C., & Yan, Y. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.

- Kulakov, I. V. (2012). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Hruby, V. J., & Cai, M. (2013). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclopentylacetic acid. PubChem Compound Database.

- Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.

- National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. PubChem Compound Database.

- Camarero, J. A. (2017). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central.

- Zhou, Y., et al. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. MDPI.

- Sil, D., et al. (2020). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. PubMed Central.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid. ResearchGate.

- Nolde, F., et al. (2018). Potent Activity of Hybrid Arthropod Antimicrobial Peptides Linked by Glycine Spacers. MDPI.

- Wieczorek, Z., et al. (1994). Synthesis and Immunosuppressive Activity of Glycine Containing Linear Analogs of Cyclolinopeptide A. Peptide Research.

- Federal University of Rio de Janeiro. (2015). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry.

- Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters.

- Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.

Sources

- 1. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. msimg.bioon.com [msimg.bioon.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis and Characterization of L-Cyclopentylglycine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-Cyclopentylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, stemming from the bulky cyclopentyl group, impart valuable properties to peptides and therapeutic agents. This document delves into the intricacies of its stereoselective synthesis and the analytical techniques required for its thorough characterization, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of L-Cyclopentylglycine

L-Cyclopentylglycine ((2S)-2-amino-2-cyclopentylacetic acid) is a conformationally constrained analog of naturally occurring amino acids like leucine and isoleucine.[1] This structural rigidity is a key attribute, as it can enhance the metabolic stability and biological activity of peptides by restricting their conformational freedom. A notable application of L-Cyclopentylglycine is as a selective antagonist of the NMDA receptor, highlighting its potential in neuropharmacology and the study of neurological disorders.[2] Its incorporation into peptide-based drugs can lead to improved efficacy and specificity.[3]

Key Properties of L-Cyclopentylglycine:

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and various organic solvents[2] |

| CAS Number | 2521-84-8 |

Enantioselective Synthesis of L-Cyclopentylglycine

The biological activity of cyclopentylglycine is highly dependent on its stereochemistry. Therefore, enantioselective synthesis is crucial to obtain the desired L-enantiomer. A robust and widely employed strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This approach leverages a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by the removal of the auxiliary to yield the target amino acid.

Synthesis via Diastereoselective Alkylation of a Glycine Enolate Equivalent

This method utilizes a commercially available chiral auxiliary, benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, to establish the desired stereocenter. The key step is the stereoselective alkylation of the enolate derived from this auxiliary with cyclopentyl iodide.[1]

Reaction Scheme:

Figure 1: Asymmetric synthesis of L-Cyclopentylglycine.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The chosen morpholinecarboxylate derivative provides a rigid framework that effectively shields one face of the enolate, leading to high diastereoselectivity during alkylation.[1] Its commercial availability and the high optical purity of the final product make it an excellent choice for scalable synthesis.[1]

-

Base and Temperature: Potassium hexamethyldisilazide (KHMDS) is a strong, non-nucleophilic base that efficiently generates the enolate at low temperatures. Performing the reaction at -78 °C is critical to maintain kinetic control and prevent side reactions, thereby maximizing diastereoselectivity.

-

Cleavage: Catalytic hydrogenolysis with palladium chloride is a mild and effective method for cleaving the chiral auxiliary without racemizing the newly formed stereocenter.[1]

Experimental Protocol: Asymmetric Synthesis of L-Cyclopentylglycine

-

Enolate Formation and Alkylation:

-

Dissolve the chiral auxiliary, benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS in THF to the cooled solution and stir for 30 minutes to generate the enolate.

-

Add cyclopentyl iodide to the reaction mixture and continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the alkylated intermediate.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the purified alkylated intermediate in a suitable solvent such as methanol or ethanol.

-

Add palladium chloride (PdCl₂) as the catalyst.

-

Subject the mixture to hydrogenation (H₂) at atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude L-Cyclopentylglycine.

-

The crude product can be further purified by recrystallization.

-

Comprehensive Characterization of L-Cyclopentylglycine

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized L-Cyclopentylglycine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the molecular structure of L-Cyclopentylglycine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

α-proton (CH-NH₂): The proton attached to the chiral carbon typically appears as a multiplet in the range of 3.5-4.0 ppm.

-

Cyclopentyl protons: The protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 2.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

Carboxyl carbon (C=O): The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear in the range of 170-180 ppm.

-

α-carbon (CH-NH₂): The chiral carbon atom will resonate in the range of 55-65 ppm.

-

Cyclopentyl carbons: The carbons of the cyclopentyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of L-Cyclopentylglycine and to gain structural information from its fragmentation pattern.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 144.1.

-

Fragmentation Pattern: Under collision-induced dissociation (CID), the protonated L-Cyclopentylglycine will fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group in the form of formic acid (HCOOH) or carbon dioxide (CO₂).

Chromatographic Analysis for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric purity of L-Cyclopentylglycine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

Workflow for Chiral HPLC Method Development:

Figure 2: Workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis of L-Cyclopentylglycine

This protocol is a starting point and may require optimization for specific instrumentation and columns. A teicoplanin-based CSP is a good initial choice due to its proven efficacy in separating underivatized amino acids.[4]

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase: e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[4]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid or trifluoroacetic acid). A typical starting condition could be Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25 °C.[4]

-

Detection Wavelength: 210 nm (for the amino acid chromophore).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the synthesized L-Cyclopentylglycine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard of DL-Cyclopentylglycine to confirm the separation and identify the elution order of the enantiomers.

-

-

Data Analysis:

-

Integrate the peak areas of the L- and D-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

-

Data Summary Table:

| Parameter | Expected Value/Range |

| ¹H NMR (α-H) | 3.5-4.0 ppm |

| ¹³C NMR (C=O) | 170-180 ppm |

| ESI-MS [M+H]⁺ | m/z 144.1 |

| Chiral HPLC Column | Teicoplanin-based CSP |

| Enantiomeric Excess | >98% |

Conclusion

This guide has provided a detailed technical framework for the enantioselective synthesis and comprehensive characterization of L-Cyclopentylglycine. The diastereoselective alkylation of a chiral glycine equivalent stands out as a reliable and scalable synthetic route. A multi-faceted analytical approach, combining NMR and mass spectrometry for structural verification and chiral HPLC for enantiomeric purity assessment, is crucial for ensuring the quality of the final product. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their work with this important non-proteinogenic amino acid.

References

- Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-l-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683–2685. [Link]

- PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid.

- Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.

- O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.

- Kazmaier, U. (2012). Highly stereoselective modifications of peptides via Pd-catalyzed allylic alkylation of internal peptide amide enolates.

- Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-2-cyclopentylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the current understanding of the mechanism of action for 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative. While direct, peer-reviewed research on this specific compound is limited, this document synthesizes available information on its enantiomeric form, L-Cyclopentylglycine, and related cyclopentane-containing amino acid analogues to postulate its likely pharmacological profile. This guide is intended to serve as a foundational resource for researchers investigating its potential therapeutic applications.

Introduction: The Emergence of Cyclopentyl Amino Acids in Neuroscience

This compound belongs to a class of conformationally restricted amino acid analogues. The incorporation of a cyclopentyl ring into the glycine backbone imparts unique stereochemical properties that can influence its interaction with neurotransmitter receptors. These structural modifications are a key strategy in medicinal chemistry to enhance receptor selectivity and modulate pharmacological activity. L-Cyclopentylglycine, the (S)-enantiomer of this compound, has been noted for its utility in neuroscience research, particularly in the study of excitatory and inhibitory neurotransmission.[1][2]

Postulated Primary Mechanism of Action: Modulation of Excitatory and Inhibitory Neurotransmitter Receptors

Based on available data for closely related analogues, the primary mechanism of action of this compound is likely centered on its ability to modulate key neurotransmitter receptors in the central nervous system (CNS). The two primary targets implicated are the N-methyl-D-aspartate (NMDA) receptor and the glycine receptor.

Antagonism of the NMDA Receptor

Several sources describe L-Cyclopentylglycine as a selective antagonist of the NMDA receptor.[3] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in excitotoxicity and a range of neurological disorders.

Causality of Experimental Approach: The investigation of conformationally restricted amino acid analogues as NMDA receptor antagonists stems from the need to develop subtype-selective modulators with improved therapeutic windows compared to non-selective blockers. The cyclopentyl moiety is hypothesized to orient the pharmacophoric elements (the amino and carboxylic acid groups) in a conformation that favors binding to the NMDA receptor's glycine co-agonist site or the glutamate binding site, but in a manner that prevents receptor activation.

Self-Validating System: A standard approach to validate NMDA receptor antagonism involves a combination of competitive binding assays and functional electrophysiological recordings.

Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor

This protocol outlines a standard method to determine the binding affinity of a test compound (e.g., this compound) for the NMDA receptor.

-

Preparation of Synaptic Membranes:

-

Homogenize rat cortical tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the synaptic membranes.

-

Wash the pellet multiple times with buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

Incubate the synaptic membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.

-

Incubate at 4°C for 4 hours to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

Table 1: Hypothetical Binding Affinity Data for this compound at the NMDA Receptor

| Compound | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |

| This compound | [³H]CGP 39653 | 15.2 | 8.9 |

| Reference Antagonist (e.g., AP5) | [³H]CGP 39653 | 2.5 | 1.5 |

Note: This data is hypothetical and for illustrative purposes only.

Modulation of the Glycine Receptor

L-Cyclopentylglycine is also described as a tool compound for studying glycine receptors.[1][2] The glycine receptor is a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Causality of Experimental Approach: Given that this compound is a glycine derivative, it is a logical candidate for interaction with the glycine receptor. The cyclopentyl group may confer selectivity for specific glycine receptor subtypes or modulate the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Self-Validating System: To characterize the functional effects on glycine receptors, two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes expressing recombinant glycine receptors is a robust and widely used technique.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology on Glycine Receptors

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the desired glycine receptor subunits (e.g., α1 and β).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply glycine (the natural agonist) at its EC₅₀ concentration to elicit a baseline current response.

-

Co-apply varying concentrations of this compound with the EC₅₀ concentration of glycine to assess its modulatory effects. To test for direct agonism, apply the compound in the absence of glycine.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to agonist application.

-

For agonism, plot the current response as a function of the test compound concentration to determine the EC₅₀ and maximal efficacy.

-

For antagonism, plot the inhibition of the glycine-evoked current as a function of the test compound concentration to determine the IC₅₀.

-

Signaling Pathways and Downstream Effects

The modulation of NMDA and glycine receptors by this compound would have significant downstream effects on neuronal signaling and function.

Downstream of NMDA Receptor Antagonism

By blocking NMDA receptors, this compound would be expected to:

-

Reduce Ca²⁺ Influx: Inhibit the influx of calcium ions through the NMDA receptor channel, a key event in excitotoxicity.

-

Modulate Synaptic Plasticity: Interfere with the induction of long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory.

-

Provide Neuroprotection: Attenuate neuronal damage in models of ischemic stroke and other neurodegenerative conditions characterized by excessive glutamate release.

Diagram 1: Postulated Signaling Pathway of NMDA Receptor Antagonism

Caption: A logical workflow for the experimental characterization of this compound.

Potential Therapeutic Implications

The dual modulation of NMDA and glycine receptors suggests several potential therapeutic avenues for this compound and its derivatives.

-

Neuroprotective Agent: Its potential NMDA receptor antagonist properties make it a candidate for conditions involving excitotoxicity, such as stroke and traumatic brain injury.

-

Anticonvulsant: The modulation of both excitatory (NMDA) and inhibitory (glycine) neurotransmission could contribute to anticonvulsant effects, a property that has been observed in other cyclopentano amino acids. [4]* Analgesic: By interacting with glycine receptors in the spinal cord, it may have applications in the management of chronic pain.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated through dedicated, peer-reviewed studies, the available information on its analogues strongly suggests a role as a modulator of NMDA and glycine receptors. Further research, employing the experimental paradigms outlined in this guide, is necessary to definitively characterize its pharmacological profile, including its receptor binding affinities, functional activities, and subtype selectivities. Such studies will be crucial in determining its potential as a novel therapeutic agent for neurological disorders.

References

- Chem-Impex. L-Cyclopentylglycine. [Link]

- J&K Scientific LLC. L-Cyclopentylglycine | 2521-84-8. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Understanding D-Cyclopentylglycine: Properties, Uses, and Sourcing. [Link]

- PubChem. This compound. [Link]

- Koh, J. Y., & Choi, D. W. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351–1358.

- Copani, A., Fadda, E., Nicoletti, F., & Canonico, P. L. (1991). Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures. Journal of Neurochemistry, 57(4), 1145–1149.

- Ghasemi, M., & Dehpour, A. R. (2011). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Pharmacology & Therapeutics, 132(2), 163–183.

- Trullas, R., & Skolnick, P. (1993). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 109(3), 643–647.

- Callery, P. S., Balachandran, V., & Stogniew, M. (1981). Anticonvulsant activity of cyclopentano amino acids. Journal of Medicinal Chemistry, 24(4), 481–483.

- Bennett, D. A., & Amrick, C. L. (1986). Does the excitatory amino acid receptor antagonist 2-APH exhibit anxiolytic activity?. Life Sciences, 39(25), 2455–2461.

- Bresinsky, M., Strasser, J. M., Hubmann, A., Vallaster, B., McCue, W. M., Fuller, J., ... & Pockes, S. (2022). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry, 13(9), 1109-1118.

- Taito Co Ltd, & Yoshitomi Pharmaceutical Industries Ltd. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.

- Liu, Y., Liu, Y., & Wang, Y. (2022). Dual effects of GABAAR agonist anesthetics in neurodevelopment and vulnerable brains: From neurotoxic to therapeutic effects. Frontiers in Pharmacology, 13, 938506.

- Oshiro, Y., Sakurai, Y., Sato, S., Kurahashi, K., Tanaka, T., Kikuchi, T., ... & Tottori, K. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2014–2023.

- Compositions and methods for treating cancer. (2017). WO2017009842A2.

- Inhibitors of protease activated receptor-2. (2019). WO2019124567A1.

- CGRP receptor antagonists. (2012). US8314117B2.

Sources

A Methodological Guide to the Structural Elucidation of Non-Proteinogenic Amino Acids: A Case Study Approach for 2-Amino-2-cyclopentylacetic acid

Prepared by: Senior Application Scientist, Structural Chemistry Division

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a foundational pillar of modern drug discovery and development. For non-proteinogenic amino acids, which are key building blocks in novel therapeutics, this structural insight is paramount for understanding physicochemical properties, receptor interactions, and solid-state behavior. This guide provides a comprehensive, in-depth methodology for the determination of the crystal structure of 2-Amino-2-cyclopentylacetic acid, a representative geminal amino acid. While a public crystal structure for this specific molecule is not available, this document outlines the definitive experimental workflow, from synthesis to final structural analysis. To provide a tangible and data-rich example, the well-characterized crystal structure of Gabapentin, a closely related therapeutic agent, will be used as a case study to interpret the expected structural features and intermolecular interactions.

Introduction: The Significance of Structural Analysis

This compound (also known as Cyclopentylglycine) belongs to a class of conformationally constrained amino acids.[1] Its rigid cyclopentyl group, positioned at the α-carbon, sterically influences the molecule's shape and its potential interactions with biological targets. Such compounds are of significant interest in medicinal chemistry for their ability to mimic peptide turns or to serve as scaffolds for new pharmacophores.

Understanding the crystal structure is critical for:

-

Confirming Molecular Identity and Purity: Unambiguous determination of atomic connectivity.

-

Revealing Solid-State Properties: The packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding, dictates properties such as solubility, stability, and melting point.

-

Informing Drug Design: Knowledge of the preferred conformation and hydrogen bonding motifs provides a structural basis for designing analogs with improved efficacy and bioavailability.

-

Polymorph Screening: Identifying different crystalline forms (polymorphs) is essential, as they can have drastically different physical properties and are a key consideration for pharmaceutical patenting and formulation.[2][3][4]

Synthesis and Preparation of Crystalline Material

The first and often most challenging step in crystal structure analysis is obtaining a high-purity, single crystal of the material.[5]

Synthesis of this compound

A common and robust method for synthesizing α-amino acids is the Strecker synthesis or related methodologies. A plausible route for this compound is outlined below:

-

Starting Material: Cyclopentanone.

-

Reaction: Treatment of cyclopentanone with sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃). This forms a hydantoin intermediate (cyclopentanespiro-5-hydantoin).

-

Hydrolysis: The hydantoin ring is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final product, this compound.[6][7]

The crude product must be purified, typically by recrystallization or chromatography, to achieve the high purity (>99%) required for growing diffraction-quality single crystals.

Protocol for Single Crystal Growth

Amino acids are zwitterionic molecules, possessing both a positive (ammonium, -NH₃⁺) and negative (carboxylate, -COO⁻) charge.[8][9] This charge separation leads to strong intermolecular interactions, which can be leveraged for crystallization but also requires careful solvent selection. The isoelectric point (pI), where the molecule has no net charge, is often the pH at which solubility is minimal, promoting crystallization.[10]

Recommended Protocol: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. For zwitterionic amino acids, polar solvents like water, ethanol, or mixtures thereof are often effective.[11] Dimethyl sulfoxide (DMSO) can also be a valuable co-solvent for stabilizing zwitterionic forms.[12]

-

Preparation of a Saturated Solution: Dissolve the amino acid in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40°C) to achieve a near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks at a constant, controlled temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals (typically >0.1 mm in all dimensions) appear, they should be carefully harvested using a nylon loop for immediate analysis.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[13][14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5]

Experimental Workflow

The workflow for SC-XRD is a standardized, multi-step process.[5][15]

Data Interpretation: A Gabapentin Case Study

To illustrate the type of data obtained and its interpretation, we will use the well-documented crystal structure of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a structural analog of our target molecule.[8][16][17][18][19] Gabapentin is known to exist in multiple polymorphic forms, highlighting the importance of crystallographic analysis.[2][3][8][20]

The table below summarizes typical crystallographic data, using data for the stable α-polymorph of Gabapentin (also known as form II) as a representative example.[4][8]

| Parameter | Value (for α-Gabapentin) | Significance |

| Chemical Formula | C₉H₁₇NO₂ | Confirms the elemental composition of the molecule in the crystal. |

| Molecular Weight | 171.24 g/mol | Consistent with the chemical formula. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating building block of the crystal. |

| Space Group | P2₁/c | Defines the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.[8] |

| a, b, c (Å) | a = 8.63, b = 10.95, c = 10.15 | The lengths of the unit cell edges. |

| β (°) | 109.4° | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (ų) | 904.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell.[8] |

| Density (calculated) | 1.257 g/cm³ | The theoretical density of the crystal, derived from molecular weight and unit cell volume.[8] |

| R-factor (R1) | < 0.05 (typically) | A measure of the agreement between the calculated structural model and the experimental X-ray data. |

Data sourced and compiled from literature on Gabapentin polymorphs.[4][8]

Analysis of Structural Features

Based on the case study of Gabapentin, we can anticipate the key structural features that would be critical to analyze in a crystal structure of this compound.

Zwitterionic State and Conformation

In the solid state, Gabapentin exists as a zwitterion, with a protonated ammoniomethyl group (-CH₂NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[4][8][16] It is virtually certain that this compound would also crystallize in its zwitterionic form. The analysis would focus on the conformation of the cyclopentyl ring (likely an envelope or twist conformation) and the relative orientation of the amino and carboxylate groups.

Intermolecular Hydrogen Bonding Network

The most critical feature stabilizing the crystal lattice of amino acids is the extensive network of hydrogen bonds.[4] In all known polymorphs of Gabapentin, the primary interaction is a strong, charge-assisted hydrogen bond between the ammonium group of one molecule and the carboxylate group of a neighboring molecule.[2][4][8] This typically forms head-to-tail chains or dimeric motifs that propagate throughout the crystal.

Sources

- 1. This compound | C7H13NO2 | CID 224366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating Gabapentin Polymorphism Using Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rigaku.com [rigaku.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gabapentin - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. gabapentin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. Crystal structures of a new polymorphic form of gabapentin monohydrate and the e and z isomers of 4-tertiarybutylgabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Amino-2-cyclopentylacetic Acid: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions, Google AI

Abstract: 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a cyclopentyl moiety at the α-carbon, impart specific conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural analysis in various research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Due to the limited availability of public experimental spectra, this guide combines theoretical predictions with expert analysis to offer a comprehensive spectroscopic profile of the molecule.

Introduction to this compound

This compound, also known as 2-cyclopentylglycine, belongs to the class of α-amino acids. Its structure consists of a central α-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a cyclopentyl ring.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1,0.5!"]; H [label="H", pos="0,-0.75!"]; COOH [label="COOH", pos="1,0.5!"]; Cyclopentyl [label=" ", shape=polygon, sides=5, peripheries=1, pos="0,1.5!"];

C_alpha -- N; C_alpha -- H; C_alpha -- COOH; C_alpha -- Cyclopentyl [len=1.2]; } dot

Caption: Molecular structure of this compound.

The presence of the bulky cyclopentyl group sterically hinders rotation around the Cα-N and Cα-C bonds, influencing the conformational preferences of peptides incorporating this amino acid. This property is often exploited in the design of peptides with enhanced stability and specific secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for its characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring, the α-proton, and the exchangeable protons of the amino and carboxyl groups. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H |

| α-H | 3.5 - 4.0 | Singlet | 1H |

| Cyclopentyl-H (methine) | 2.0 - 2.5 | Multiplet | 1H |

| Cyclopentyl-H (methylene) | 1.4 - 1.9 | Multiplet | 8H |

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

The carboxyl proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift.

-

The amino protons are also deshielded and their signal is often broad due to quadrupole effects of the nitrogen atom and exchange with the solvent.

-

The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, leading to a downfield shift compared to a simple alkane proton.

-

The cyclopentyl protons will appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling between them. The proton on the carbon attached to the α-carbon will be the most deshielded of the ring protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| Cα | 60 - 65 |

| Cyclopentyl-C1' | 45 - 50 |

| Cyclopentyl-C2'/C5' | 28 - 33 |

| Cyclopentyl-C3'/C4' | 24 - 28 |

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

The carboxyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.

-

The α-carbon is deshielded by the attached nitrogen and carboxyl group.

-

The carbons of the cyclopentyl ring appear in the aliphatic region. The carbon directly attached to the α-carbon (C1') is the most deshielded among the ring carbons. The other carbons (C2'/C5' and C3'/C4') will have similar chemical shifts due to the symmetry of the ring, although they are not chemically equivalent.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ with a solubilizing agent if necessary) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; instrument [label="Place in\nNMR Spectrometer"]; setup [label="Set Acquisition\nParameters"]; acquire [label="Acquire Data"]; instrument -> setup -> acquire; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; baseline [label="Baseline Correction"]; integrate [label="Integration & Peak Picking"]; ft -> phase -> baseline -> integrate; }

transfer -> instrument; acquire -> ft; } dot

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxyl, and alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amino Group) | 3200 - 3500 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| N-H (Amino Group) | 1550 - 1650 | Bending |

| C-N | 1020 - 1250 | Stretching |

Disclaimer: These are predicted values and may vary depending on the physical state of the sample (solid or solution).

Interpretation and Causality:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.

-

The N-H stretching vibrations of the primary amine will typically appear as one or two sharp to medium bands.

-

The C-H stretching of the cyclopentyl group will be observed in the typical aliphatic region.

-

The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak.

-

The N-H bending vibration of the amino group is also a characteristic absorption.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound (C₇H₁₃NO₂), the exact mass is 143.0946 g/mol .[1] In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as protonated or deprotonated species.

Table 4: Predicted m/z Values for this compound in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ | 144.1019 |

| [M+Na]⁺ | 166.0838 |

| [M-H]⁻ | 142.0873 |

Source: Predicted values from PubChemLite.[2]

Fragmentation Analysis:

Upon fragmentation (e.g., in MS/MS experiments), the molecular ion is expected to lose common neutral fragments such as water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). A significant fragmentation pathway would likely involve the loss of the carboxyl group, leading to a fragment ion with m/z corresponding to the remaining part of the molecule.

dot graph "ms_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];

M_H [label="[M+H]⁺\nm/z = 144.1019"]; loss_H2O [label="Loss of H₂O"]; frag1 [label="[M+H-H₂O]⁺\nm/z = 126.0913"]; loss_CO [label="Loss of CO"]; frag2 [label="[M+H-H₂O-CO]⁺\nm/z = 98.0968"]; loss_COOH [label="Loss of COOH"]; frag3 [label="[M-COOH]⁺\nm/z = 98.0968"];

M_H -> loss_H2O [style=invis]; loss_H2O -> frag1 [style=invis]; M_H -> frag1 [label="-H₂O"]; frag1 -> loss_CO [style=invis]; loss_CO -> frag2 [style=invis]; frag1 -> frag2 [label="-CO"]; M_H -> loss_COOH [style=invis]; loss_COOH -> frag3 [style=invis]; M_H -> frag3 [label="-COOH"]; } dot

Caption: Plausible fragmentation pathways for protonated this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on theoretical predictions and established principles of NMR, IR, and mass spectrometry. While experimental data from public databases is currently limited, the information presented herein serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important amino acid derivative. The provided protocols offer a starting point for the acquisition of high-quality experimental data, which is essential for definitive structural confirmation and purity assessment.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224366, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10374564, (2S)-2-amino-2-cyclopentylacetic acid.

- SpectraBase. (2R)-2-amino-2-cyclopentyl-acetic acid ethyl ester.

- PubChemLite. This compound (C7H13NO2).

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-2-cyclopentylacetic Acid

Introduction

In the landscape of modern drug discovery and development, the use of non-proteinogenic amino acids has opened new avenues for creating novel therapeutics with enhanced efficacy and stability. Among these, 2-Amino-2-cyclopentylacetic acid, a cyclic amino acid analog, presents unique structural features that are of significant interest to medicinal chemists and pharmaceutical scientists. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, the practical aspects of its determination, and the influence of key environmental factors. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound in their research.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[1][2][3] |

| Molecular Weight | 143.18 g/mol | PubChem[1][2][3] |

| XLogP3 | -1.5 | PubChem[1][2] |

| pKa (Predicted) | Acidic: ~2.3, Basic: ~9.7 | (Predicted based on typical amino acid values) |

| Melting Point | Not available | |

| Appearance | White to off-white crystalline solid | CymitQuimica[4] |

The structure of this compound, featuring a hydrophilic amino acid backbone and a moderately hydrophobic cyclopentyl ring, suggests a nuanced solubility profile. The negative XLogP3 value indicates a preference for hydrophilic environments.[1][2] As a zwitterionic molecule at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group, which generally enhances aqueous solubility.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on its structure and information from chemical suppliers, a qualitative solubility profile can be constructed. L-Cyclopentylglycine is reported to be soluble in water and various organic solvents.[4]

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The zwitterionic nature of the amino acid allows for strong hydrogen bonding and dipole-dipole interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF | Soluble to Moderately Soluble | The high polarity of these solvents can solvate the charged portions of the molecule. DMSO is a particularly powerful solvent for many organic compounds.[5][6] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The hydrophobic cyclopentyl group may offer some interaction, but the highly polar amino acid backbone will limit solubility in non-polar environments. |

| Aqueous Acids | Dilute HCl | Highly Soluble | Protonation of the carboxylate group to a neutral carboxylic acid and the persistence of the positively charged amino group leads to the formation of a highly water-soluble salt. |

| Aqueous Bases | Dilute NaOH | Highly Soluble | Deprotonation of the ammonium group to a neutral amine and the persistence of the negatively charged carboxylate group leads to the formation of a highly water-soluble salt. |

Factors Influencing Solubility

The solubility of this compound is not a static property but is significantly influenced by environmental conditions.

The Critical Role of pH

As with all amino acids, the solubility of this compound is highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the amino acid will exhibit its minimum solubility.[7] By adjusting the pH away from the pI, either by adding an acid or a base, the solubility increases dramatically due to the formation of charged species (cationic in acidic solutions, anionic in basic solutions), which are more readily solvated by water.

Diagram of pH-Dependent Ionization States

Caption: Ionization states of this compound as a function of pH.

The Influence of Temperature

The dissolution of most solids, including amino acids, is an endothermic process. Therefore, the solubility of this compound in most solvents is expected to increase with a rise in temperature. This relationship can often be described by the van't Hoff equation. For researchers, this means that heating the solvent can be a practical method to dissolve the compound, although care must be taken to avoid degradation, especially at elevated temperatures over extended periods.

Experimental Determination of Solubility

For drug development professionals, obtaining precise, quantitative solubility data is crucial. The following are standard, reliable methods for determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Workflow for the Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Kinetic Solubility Determination: Nephelometry

For higher throughput screening, kinetic solubility can be assessed using nephelometry, which measures the scattering of light by undissolved particles.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution into the aqueous buffer or solvent of interest.

-

Precipitation: As the concentration of the compound increases in the aqueous environment, it will eventually exceed its solubility limit and precipitate out of solution.

-

Measurement: A nephelometer directs a laser through each well and measures the amount of scattered light. A sharp increase in light scattering indicates the point of precipitation.

-

Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Conclusion and Future Directions